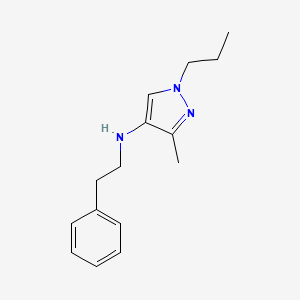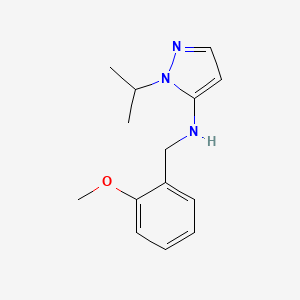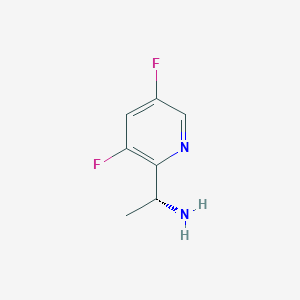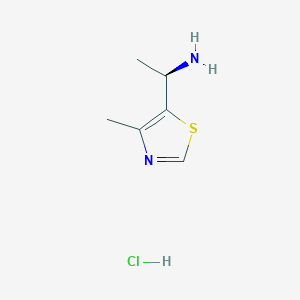![molecular formula C13H21N5O B11732116 2-(3-{[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol](/img/structure/B11732116.png)
2-(3-{[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-{[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol is a complex organic compound featuring a pyrazole ring system. Pyrazoles are a class of five-membered heterocycles derived from the parent pyrazole, an aromatic azole with the molecular formula C3H4N2
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-{[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol typically involves multi-step reactions starting from commercially available precursors. One common route involves the formation of the pyrazole ring through cyclization reactions, followed by functional group modifications to introduce the ethan-1-ol moiety.
Cyclization Reaction: The initial step involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones to form the pyrazole ring.
Functional Group Modification:
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethan-1-ol moiety, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the pyrazole ring or the amino group, potentially leading to the formation of hydrazine derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, dichloromethane, dimethyl sulfoxide.
Major Products
The major products formed from these reactions include substituted pyrazoles, hydrazine derivatives, and various oxidized forms of the original compound.
Applications De Recherche Scientifique
Chemistry
In chemistry, 2-(3-{[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol is used as a building block for the synthesis of more complex heterocyclic systems.
Biology and Medicine
In biology and medicine, this compound has shown promise as a potential therapeutic agent. Pyrazole derivatives are known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties . Research is ongoing to explore the specific biological targets and mechanisms of action of this compound.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength. Its unique structure allows for the design of materials with tailored functionalities.
Mécanisme D'action
The mechanism of action of 2-(3-{[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol involves its interaction with specific molecular targets. The pyrazole ring system can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The amino group and ethan-1-ol moiety can also participate in hydrogen bonding and other interactions, further influencing the compound’s activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-methyl-1-phenyl-1H-pyrazol-5-ol: A pyrazole derivative with similar structural features but different functional groups.
4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols): Compounds with antioxidant and anticancer activities.
Uniqueness
The uniqueness of 2-(3-{[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol lies in its specific combination of functional groups and the resulting chemical and biological properties
Propriétés
Formule moléculaire |
C13H21N5O |
|---|---|
Poids moléculaire |
263.34 g/mol |
Nom IUPAC |
2-[3-[(3-methyl-1-propylpyrazol-4-yl)methylamino]pyrazol-1-yl]ethanol |
InChI |
InChI=1S/C13H21N5O/c1-3-5-18-10-12(11(2)15-18)9-14-13-4-6-17(16-13)7-8-19/h4,6,10,19H,3,5,7-9H2,1-2H3,(H,14,16) |
Clé InChI |
COILBXOIBURAJW-UHFFFAOYSA-N |
SMILES canonique |
CCCN1C=C(C(=N1)C)CNC2=NN(C=C2)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11732040.png)
![4-({[1-(2-hydroxyethyl)-1H-pyrazol-4-yl]amino}methyl)-2-methoxyphenol](/img/structure/B11732042.png)
![5-Cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidin-2-amine](/img/structure/B11732044.png)


amino}ethan-1-ol hydrochloride](/img/structure/B11732074.png)


![2-[4-({[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B11732095.png)
![1-ethyl-3-methyl-N-{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11732100.png)
![4-methyl-N-{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}-1-(propan-2-yl)-1H-pyrazol-3-amine](/img/structure/B11732109.png)

![2-(Difluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11732114.png)
